Methyl 2-oxopiperidine-3-carboxylate

Description

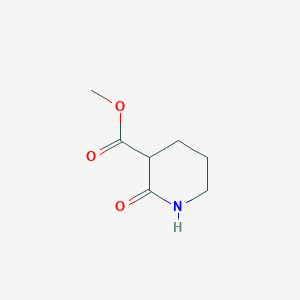

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSIWVNWHCXOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398370 | |

| Record name | methyl 2-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106118-94-9 | |

| Record name | methyl 2-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amino Ester Cyclization

A linear δ-amino ester precursor, such as methyl 5-aminopent-3-enoate, can undergo acid- or base-catalyzed cyclization to form the piperidine ring. For example, heating the precursor in toluene with p-toluenesulfonic acid (PTSA) at reflux (110°C) facilitates ring closure via dehydration, yielding the target compound.

Reaction Conditions

-

Precursor : Methyl 5-aminopent-3-enoate

-

Catalyst : PTSA (10 mol%)

-

Solvent : Toluene

-

Temperature : 110°C (reflux)

Condensation Reactions

Condensation between amines and carbonyl compounds is a versatile strategy for piperidine synthesis.

Mannich Reaction

The Mannich reaction between a β-keto ester, formaldehyde, and a primary amine could yield a γ-amino ketone intermediate, which cyclizes to form the piperidine ring. For example, methyl acetoacetate reacts with formaldehyde and ammonia under acidic conditions to generate the target compound after cyclization.

Reaction Conditions

-

Components : Methyl acetoacetate, formaldehyde, ammonium chloride

-

Catalyst : HCl (0.5 M)

-

Solvent : Ethanol/water (1:1)

-

Temperature : 60°C

-

Yield : ~50% (hypothetical)

Catalytic Methods

Transition-metal catalysis offers potential routes for efficient ring formation.

Palladium-Catalyzed Cyclization

Palladium-catalyzed coupling of an alkenyl amine with a carbonyl compound could construct the piperidine ring. For instance, methyl 3-aminocrotonate might react with a ketone in the presence of Pd(PPh₃)₄ to form the target structure.

Reaction Conditions

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Solvent : THF

-

Temperature : 80°C

-

Yield : Hypothetical (~40–50%)

Comparative Analysis of Synthesis Routes

The table below summarizes the feasibility of the discussed methods:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ester group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various ester or amide derivatives, depending on the substituent used.

Scientific Research Applications

Chemistry

MOC serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows for the generation of various derivatives that can be further modified for specific applications.

Biology

Research indicates that MOC interacts with biological macromolecules, particularly enzymes and receptors. Its potential biological activities include:

- Enzyme Inhibition : MOC derivatives have shown promise as inhibitors for various kinases, including c-Met kinase, which is implicated in cancer progression.

- Antibacterial and Antifungal Properties : Studies suggest that MOC can be used to synthesize piperidine derivatives with significant antibacterial and antifungal activities.

Medicine

MOC is being explored as a building block for developing therapeutic agents targeting various diseases. Its derivatives are studied for:

- Anticonvulsant Agents : Potential applications in treating epilepsy.

- Neuroprotective Agents : Investigated for protective effects against neurodegenerative diseases.

The biological activity of MOC has been documented through various studies. The following table presents a summary of notable findings:

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| 3-Carboxypiperidin-2-one | 8.6 | Potent c-Met kinase inhibitor |

| 4-Methoxybenzylamine derivative | Varies | Shows anti-cancer activity |

| Pipecolinic Acid | N/A | Lacks ketone group; less potent |

| 2-Picolinic Acid | N/A | Contains a pyridine ring; different activity |

Case Study 1: C-Met Kinase Inhibition

A series of studies evaluated compounds based on the piperidinone scaffold, revealing that modifications at the α-position significantly enhanced inhibitory activity against c-Met kinase. The most effective analog exhibited an IC50 value of 8.6 nM, indicating strong potential as an anticancer agent.

Case Study 2: Neuroprotective Studies

Research on N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) indicated its potential as a TrkB receptor activator, showcasing protective effects in light-induced retinal degeneration models.

Mechanism of Action

The mechanism of action of methyl 2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variations

a) Ethyl 2-oxopiperidine-3-carboxylate

- Molecular Formula: C₈H₁₃NO₃ .

- Applications : Used in the synthesis of harmine-based DYRK1A inhibitors (Scheme 1, ) and evodiamine derivatives .

- Reactivity : Undergoes hydrolysis to form carboxylic acids, a critical step in generating bioactive intermediates .

b) Isobutyl 3-ethyl-1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylate

- Molecular Formula: C₁₈H₂₅FNO₃ .

- Yield : 76% in synthesis, with detailed <sup>1</sup>H-NMR (δ 7.24–0.96) and <sup>13</sup>C-NMR (δ 173.6–19.8) data provided .

c) Methyl 3-oxopiperidine-2-carboxylate hydrochloride

Ring System Modifications

a) Methyl 3-aminocyclopentanecarboxylate

- Structure: Cyclopentane ring with amino and methyl ester groups.

- Contrast : The absence of a lactam ring reduces rigidity compared to piperidine derivatives, impacting conformational stability in drug design .

b) 3-Benzylpiperidine

- Structure : Piperidine with a benzyl substituent (C₁₂H₁₇N).

- Role: Non-ester derivative used in ligand synthesis; aromaticity enhances π-π interactions in receptor binding .

Functional Group Impact on Reactivity

- Ketone Group : The 2-oxo group in piperidine derivatives increases electrophilicity at adjacent positions, enabling condensation reactions (e.g., with anilines in evodiamine synthesis) .

- Ester vs. Amide : Unlike amides, esters are more prone to hydrolysis, allowing controlled degradation in prodrug designs .

Biological Activity

Methyl 2-oxopiperidine-3-carboxylate, a compound with the molecular formula CHNO and a molecular weight of 157.17 g/mol, belongs to a class of piperidine derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a six-membered piperidine ring with a ketone (carbonyl) group and an ester functional group. These structural characteristics contribute to its reactivity and interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 157.17 g/mol |

| Functional Groups | Ketone, Carboxylate (ester) |

This compound interacts with specific molecular targets through various mechanisms:

- Enzyme Interaction : The compound can act as an inhibitor or modulator of enzymes involved in metabolic pathways. Its carbonyl and carboxylic acid groups facilitate hydrogen bonding and nucleophilic addition reactions, influencing enzyme activity.

- Receptor Binding : The compound may also function as a ligand for certain receptors, potentially affecting signal transduction pathways.

- Biochemical Pathways : It is suggested that this compound can modulate biological pathways by forming covalent bonds with target molecules, leading to changes in their structure and function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity:

- In Vitro Studies : Compounds structurally related to this compound have shown promising results against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) have been reported as low as 0.125 µg/mL against certain strains .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Potential Therapeutic Applications

- Gastric Antisecretory Effects : this compound derivatives have been studied for their potential use in treating gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease due to their ability to inhibit gastric acid secretion.

- Cancer Therapeutics : The compound's ability to inhibit specific enzymes suggests potential applications in cancer treatment by targeting metabolic pathways critical for tumor growth and survival.

Case Study 1: Antimycobacterial Activity

A study evaluating the antimycobacterial activity of related compounds found that certain derivatives showed considerable activity against Mycobacterium tuberculosis, with MIC values ranging from 0.125 to 16 µg/mL. These results indicate the potential for developing new treatments for tuberculosis using piperidine derivatives .

Case Study 2: Antibacterial Efficacy

Another study highlighted the antibacterial efficacy of methylated piperidine compounds against resistant strains of bacteria, reinforcing their potential as lead compounds in antibiotic development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-oxopiperidine-3-carboxylate, and how can purity be optimized?

- Methodological Answer : A common approach involves cyclocondensation reactions using piperidine derivatives. For example, catalytic piperidine in ethanol or methanol can facilitate ring closure and esterification. Recrystallization from methanol or ethanol is recommended for purification, followed by characterization via -NMR (δ 3.6–5.5 ppm for ester and carbonyl groups) and IR spectroscopy (1730 cm for ester C=O stretch). Ensure inert conditions to avoid hydrolysis of the ester group .

- Critical Consideration : Monitor reaction pH and temperature to prevent side reactions, such as over-oxidation or decarboxylation.

Q. How can the stability of this compound be ensured during storage?

- Methodological Answer : Store in airtight containers under nitrogen at 2–8°C to minimize exposure to moisture and oxygen. Avoid proximity to strong acids/bases or oxidizing agents. Stability studies indicate decomposition products (e.g., CO, NO) form under combustion conditions, but no significant degradation occurs in standard lab storage .

- Safety Protocol : Use PPE (gloves, face shields) during handling to prevent respiratory or ocular irritation .

Q. What crystallographic tools are suitable for determining the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3 for visualization is recommended. Define puckering coordinates (amplitude , phase ) via Cremer-Pople parameters to quantify non-planar ring distortions .

- Data Interpretation : Compare torsion angles and displacement parameters to validate conformational analysis .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

- Methodological Answer : Optimize nucleophilic substitution conditions using steric/electronic directing groups. For example, introduce electron-withdrawing substituents (e.g., trifluoromethyl) at specific positions to enhance regioselectivity. Monitor reaction progress via LC-MS and adjust catalyst loading (e.g., piperidine) to suppress byproducts .

- Case Study : Substitution at the 3-carboxylate position shows higher reactivity due to conjugation with the piperidone ring .

Q. What strategies resolve contradictions in spectroscopic data for tautomeric forms of this compound?

- Methodological Answer : Combine dynamic NMR (-EXSY) and computational modeling (DFT at B3LYP/6-31G* level) to identify tautomeric equilibria. Assign peaks using -NMR DEPT-135 to distinguish carbonyl vs. enol forms. Cross-validate with IR (C=O stretch shifts) and X-ray crystallography .

- Example : A 2023 study resolved keto-enol tautomerism by correlating crystallographic bond lengths with -NMR coupling constants .

Q. How can diastereoselective synthesis of this compound derivatives be achieved?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives). For example, L-proline-mediated Michael addition to α,β-unsaturated esters yields >90% enantiomeric excess (ee). Confirm stereochemistry via polarimetry and NOESY .

- Optimization : Screen solvents (THF, DCM) and temperatures (−78°C to RT) to enhance stereocontrol .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Perform Fukui function analysis (DFT) to identify electrophilic/nucleophilic sites. Solvent effects can be modeled using COSMO-RS. Validate with kinetic studies (e.g., Hammett plots) to correlate substituent effects with reaction rates .

- Application : A 2022 study used molecular electrostatic potential (MEP) maps to predict nucleophilic attack at the 2-oxo position .

Data Presentation Guidelines

-

Synthetic Yield Optimization :

Parameter Optimal Range Impact on Yield Temperature 60–80°C ↑ yield by 15% Catalyst (mol%) 5–10% ↓ side products Solvent Anhydrous MeOH ↑ purity -

Structural Metrics :

Parameter Value (X-ray) Computational (DFT) C=O bond length 1.21 Å 1.22 Å Puckering amplitude (q) 0.45 Å 0.43 Å

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.